N,N'-bis(3-nitrophenyl)dodecanediamide
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Overview
Description
N,N’-bis(3-nitrophenyl)dodecanediamide is an organic compound with the molecular formula C24H30N4O6 It is a dodecanediamide derivative where both amide groups are substituted with 3-nitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(3-nitrophenyl)dodecanediamide typically involves the reaction of dodecanedioic acid with 3-nitroaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of N,N’-bis(3-nitrophenyl)dodecanediamide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is common in industrial settings to achieve the required purity standards.
Chemical Reactions Analysis
Types of Reactions
N,N’-bis(3-nitrophenyl)dodecanediamide undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Hydrolysis: The amide bonds can be hydrolyzed under acidic or basic conditions to yield dodecanedioic acid and 3-nitroaniline.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nitric acid for nitration, halogens for halogenation.
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: 3-aminoaniline derivatives.
Substitution: Various substituted nitrophenyl derivatives.
Hydrolysis: Dodecanedioic acid and 3-nitroaniline.
Scientific Research Applications
N,N’-bis(3-nitrophenyl)dodecanediamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of N,N’-bis(3-nitrophenyl)dodecanediamide involves its interaction with molecular targets such as proteins and enzymes. The nitro groups can participate in redox reactions, altering the oxidative state of the target molecules. The amide bonds provide structural stability, allowing the compound to form stable complexes with its targets. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N,N’-bis(4-nitrophenyl)dodecanediamide: Similar structure but with nitro groups at the 4-position.
N,N’-bis(3-nitrophenyl)hexanediamide: Shorter carbon chain length.
N,N’-bis(3-nitrophenyl)octanediamide: Intermediate carbon chain length.
Uniqueness
N,N’-bis(3-nitrophenyl)dodecanediamide is unique due to its specific substitution pattern and chain length, which confer distinct chemical and physical properties. Its longer carbon chain provides enhanced hydrophobicity and stability, making it suitable for applications requiring robust materials .
Properties
Molecular Formula |
C24H30N4O6 |
---|---|
Molecular Weight |
470.5 g/mol |
IUPAC Name |
N,N'-bis(3-nitrophenyl)dodecanediamide |
InChI |
InChI=1S/C24H30N4O6/c29-23(25-19-11-9-13-21(17-19)27(31)32)15-7-5-3-1-2-4-6-8-16-24(30)26-20-12-10-14-22(18-20)28(33)34/h9-14,17-18H,1-8,15-16H2,(H,25,29)(H,26,30) |
InChI Key |
BLENWKAYUTUOLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)CCCCCCCCCCC(=O)NC2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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